(2-Chloropyridin-4-yl)-[4-[(4-fluorophenyl)methyl]-1,4-diazepan-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyridine ring which is a basic heterocyclic aromatic organic compound similar to benzene and pyridine, containing one nitrogen atom . The presence of the nitrogen in the ring makes it a versatile compound in organic syntheses. The compound also contains a diazepane ring, which is a seven-membered heterocyclic compound with two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridine and diazepane rings in separate reactions, followed by their connection via a methanone group . The fluorophenyl group could then be added through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The pyridine and diazepane rings would give the molecule a three-dimensional structure, and the different groups attached to these rings would likely cause the molecule to have distinct chemical properties .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the pyridine and diazepane rings, as well as the other functional groups present in the molecule . The pyridine ring is reactive towards electrophilic aromatic substitution, while the diazepane ring might undergo reactions at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by the functional groups present in the molecule . For example, the presence of the pyridine ring would likely make the compound somewhat basic .Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structure Analysis
Research into compounds structurally related to "(2-Chloropyridin-4-yl)-[4-[(4-fluorophenyl)methyl]-1,4-diazepan-1-yl]methanone" has provided significant insights into their crystal and molecular structures. For instance, the study by Lakshminarayana et al. (2009) on a similar compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, highlighted its crystallization in the monoclinic space group and detailed its molecular interactions through intermolecular hydrogen bonding (Lakshminarayana et al., 2009). Such analyses contribute to a deeper understanding of the structural characteristics that may influence the chemical and pharmacological properties of these compounds.
Synthesis and Physicochemical Properties
Huang et al. (2021) conducted a study on the synthesis, crystal structure, and DFT study of compounds, including methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and a related methanone compound. This research provided valuable information on the molecular structures, electrostatic potential, and physicochemical properties through spectroscopic methods and density functional theory (DFT) calculations. The findings are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Huang et al., 2021).
Potential Therapeutic Applications
Although direct studies on "this compound" and its exact therapeutic applications are limited, research on structurally or functionally similar compounds provides insights into potential uses. For example, the high-efficacy 5-HT1A receptor activation by related compounds has shown promise in treating neuropathic pain and allodynia in preclinical models, suggesting areas where our compound of interest could be investigated for therapeutic benefits (Colpaert et al., 2004).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-chloropyridin-4-yl)-[4-[(4-fluorophenyl)methyl]-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c19-17-12-15(6-7-21-17)18(24)23-9-1-8-22(10-11-23)13-14-2-4-16(20)5-3-14/h2-7,12H,1,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBGUENAQKNODP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC(=NC=C2)Cl)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.